6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride
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Overview
Description
The compound “6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is a chemical compound with a molecular weight of 225.07 . It is stored at a temperature between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of bisfuran polyamides involves interfacial polymerization of bisfuran diamine monomer . Another method involves hydrolysis procedure to have ε-caprolactam react with acid or base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-6 (9-5)7 (10)11;;/h1-3H,4,8H2, (H,10,11);2*1H
. This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve hydrolysis. Hydrolysis allows for the analysis of the released amino acids, which can be separated using either ion-exchange or reversed-phase chromatographic methods . Acid hydrolysis is the most common method for hydrolyzing a protein sample, and the method can be performed in either vapor or liquid phase .Physical and Chemical Properties Analysis
Amino acids, which are similar to the compound , have high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms . They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures .Scientific Research Applications
Synthesis and Derivative Formation
One significant application of this compound is in the synthesis of various derivatives through aminomethylation reactions. Smirnov et al. (2005) explored the aminomethylation of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines, where the reaction was primarily directed to position 6 of the pyridine ring. This process led to the production of acetoxy derivatives, which upon further reactions yielded hydroxy and bromomethyl derivatives. These derivatives were then used to synthesize isothioureidomethyl and benzimidazolylthiomethyl derivatives, showcasing the versatility of aminomethylated pyridines in synthesizing complex molecules L. D. Smirnov, V. I. Kuz’min, Y. Kuznetsov, 2005.
Ligand Synthesis for Complexation Studies
Charbonnière et al. (2001) reported on the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from a pivotal 5′-methyl-6-bromo-2,2′-bipyridine building block. This process involved functionalization to access various derivatives, including 5′-bromomethyl, 5′-hydroxymethyl, and 5′-aminomethyl derivatives, which were then used to create ligands particularly suited for the complexation of lanthanide(III) cations. This application highlights the role of such compounds in the development of new materials for complexation studies L. Charbonnière, N. Weibel, R. Ziessel, 2001.
Pharmaceutical and Biological Applications
Although not directly involving "6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride," related research shows the potential of similar compounds in pharmaceutical applications. For instance, Agababyan et al. (2002) studied the aminomethylation reactions of hexanediones and octanediones to synthesize compounds with potential pharmacological activities. The synthesized dihydrochlorides were analyzed for their stability and crystalline properties, indicating the pharmaceutical relevance of such derivatives A. Agababyan, G. Gevorgyan, D. Sarkisyan, A. E. Tumadzhyan, 2002.
Electrochemical Applications
Feng et al. (2010) explored an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, resulting in 6-aminonicotinic acid. This study demonstrates the utility of pyridine derivatives in synthesizing compounds via electrocatalytic reactions, offering a green chemistry approach to chemical synthesis Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(aminomethyl)-2-methylpyridine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSPFFGTEZKYGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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